molecular formula C15H17NO5 B3015235 Ethyl 3-(2-ethoxyacetamido)benzofuran-2-carboxylate CAS No. 847405-57-6

Ethyl 3-(2-ethoxyacetamido)benzofuran-2-carboxylate

Cat. No.: B3015235
CAS No.: 847405-57-6
M. Wt: 291.303
InChI Key: SDJPZQUYSUJDQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(2-ethoxyacetamido)benzofuran-2-carboxylate is a complex organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound is characterized by its unique structure, which includes an ethoxyacetamido group attached to a benzofuran core.

Mechanism of Action

Target of Action

Benzofuran compounds, which this molecule is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

Benzofuran derivatives have been shown to interact with their targets in a variety of ways, often leading to changes in cellular function . The specific interactions and resulting changes would depend on the exact nature of the target and the context in which the compound is acting.

Result of Action

The molecular and cellular effects of Ethyl 3-(2-ethoxyacetamido)benzofuran-2-carboxylate’s action would depend on its specific targets and mode of action. Given the biological activities associated with benzofuran derivatives, potential effects could include inhibition of cell proliferation in the case of anti-tumor activity, or inhibition of viral replication in the case of anti-viral activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-ethoxyacetamido)benzofuran-2-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of p-toluenesulfonic acid in toluene, which facilitates the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving continuous flow chemistry techniques to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-ethoxyacetamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxyacetamido group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 3-(2-ethoxyacetamido)benzofuran-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-nitrobenzofuran-2-carboxylate
  • Benzofuro[3,2-b]indole
  • Diindole-2-carboxylate

Uniqueness

Ethyl 3-(2-ethoxyacetamido)benzofuran-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

ethyl 3-[(2-ethoxyacetyl)amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c1-3-19-9-12(17)16-13-10-7-5-6-8-11(10)21-14(13)15(18)20-4-2/h5-8H,3-4,9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJPZQUYSUJDQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.